An In-Depth Technical Guide to O-(1-Methylethyl)hydroxylamine: Fundamental Properties, Synthesis, and Bioconjugation
An In-Depth Technical Guide to O-(1-Methylethyl)hydroxylamine: Fundamental Properties, Synthesis, and Bioconjugation
Abstract: O-(1-Methylethyl)hydroxylamine, most commonly utilized in its stable salt form as O-Isopropylhydroxylamine hydrochloride (CAS: 4490-81-7) , is a critical nucleophilic building block in modern synthetic chemistry and drug development. Driven by the α -effect, this alkylated hydroxylamine derivative exhibits exceptional reactivity, making it indispensable for chemoselective oxime ligation, the synthesis of hydroxamic acid-based metalloproteinase inhibitors, and bioconjugation workflows. This whitepaper provides a comprehensive, self-validating guide to its physicochemical properties, synthetic pathways, and laboratory applications.
Physicochemical Profiling & Structural Dynamics
As a Senior Application Scientist, I cannot overstate the importance of understanding the physical state of your reagents. The free base of O-isopropylhydroxylamine is volatile and prone to rapid oxidative degradation. Therefore, it is almost exclusively synthesized, stored, and utilized as a hydrochloride salt [1, 2]. The protonation of the primary amine stabilizes the molecule, enhances aqueous solubility, and allows for precise stoichiometric control during complex bioconjugation reactions.
Core Quantitative Data
Below is a consolidated physicochemical profile of O-Isopropylhydroxylamine hydrochloride, synthesized from authoritative supplier databases and literature[1, 2].
| Property | Value / Description | Experimental Implication |
| Chemical Name | O-(1-Methylethyl)hydroxylamine hydrochloride | Also known as O-Isopropylhydroxylamine HCl. |
| CAS Number | 4490-81-7 | Primary identifier for procurement and safety tracking. |
| Molecular Formula | C 3 H 10 ClNO (or C 3 H 9 NO·HCl) | Highlights the 1:1 stoichiometric ratio of base to acid. |
| Molar Mass | 111.57 g/mol | Critical for calculating precise molar equivalents in ligation. |
| Melting Point | 94 – 96 °C | Purity indicator; deviations suggest moisture or free base. |
| Appearance | White crystalline solid | Discoloration (yellowing) indicates oxidative degradation. |
| Solubility | Highly soluble in water and polar organics (EtOH, DMF) | Facilitates use in both aqueous bioconjugation and organic synthesis. |
| Storage Conditions | 2 – 8 °C under inert atmosphere (Ar/N 2 ) | Hygroscopic nature requires desiccation to prevent hydrolysis. |
Synthetic Methodologies and Process Chemistry
The synthesis of O-isopropylhydroxylamine hydrochloride must balance yield, scalability, and the minimization of explosive intermediates (a common risk when handling hydroxylamine derivatives). While laboratory-scale amination of sodium isopropoxide using hydroxylamine-O-sulfonic acid is viable [3], industrial and pilot-scale syntheses predominantly rely on the oxidation of diisopropylamine .
Causality of the Oxidation Pathway
Choosing diisopropylamine as a starting material avoids the direct handling of highly reactive, unstable hydroxylamine free base. By utilizing a controlled hydrogen peroxide oxidation catalyzed by Fe(Salen), the secondary amine is converted to an intermediate which, upon targeted acidolysis with hydrochloric acid, yields the desired O-alkylated hydrochloride salt [1].
Caption: Step-by-step synthetic workflow for O-Isopropylhydroxylamine HCl via diisopropylamine oxidation.
Validated Protocol: Synthesis via Diisopropylamine Oxidation
Note: This protocol is adapted from scaled-up patent methodologies (e.g., CN1709862A) for laboratory pilot execution [1].
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Reaction Setup: In a multi-neck round-bottom flask equipped with a reflux condenser and dropping funnel, add diisopropylamine (1.0 equivalent) and a catalytic amount of Fe(Salen) complex (approx. 0.4% w/w relative to the amine).
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Controlled Oxidation: Heat the mixture to 60 °C. Slowly add a 50% aqueous hydrogen peroxide solution (1.5 equivalents) dropwise over 2.5 hours. Crucial Step: The drop rate must be strictly controlled to manage the exothermic oxidation and prevent thermal runaway.
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Maturation: Maintain the reaction at 60 °C for an additional 1 hour to ensure complete conversion to the oxidized intermediate.
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Acidolysis: Cool the mixture slightly and carefully introduce 37% Hydrochloric Acid (excess, ~1.2 equivalents). The acidic environment drives the hydrolysis, cleaving the intermediate to form the O-isopropylhydroxylamine hydrochloride salt.
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Isolation: Concentrate the solution under reduced pressure to remove water and unreacted volatiles. Cool the concentrated liquor to 0–4 °C to induce crystallization. Filter the white crystalline precipitate, wash with ice-cold ethanol, and dry under a vacuum desiccator.
Applications in Drug Development & Bioconjugation
O-Isopropylhydroxylamine is not merely a passive reagent; it is a structural architect in medicinal chemistry. Its two primary domains of application are chemoselective oxime ligation and the synthesis of hydroxamic acid pharmacophores .
Chemoselective Oxime Ligation
In proteomics and the development of peptide-oligonucleotide conjugates, linking two complex macromolecules without cross-reacting with native amino acids (like lysine or cysteine) is a massive challenge. O-isopropylhydroxylamine solves this via oxime ligation [1, 2].
The α -effect—where the lone pairs on the adjacent oxygen atom repel the lone pair on the nitrogen—drastically increases the nucleophilicity of the amine. This allows it to react selectively with aldehydes or ketones (often artificially introduced into a protein) at a mildly acidic pH (4.5–6.0) to form a highly stable O-isopropyl oxime bond . Unlike imines (Schiff bases), oximes are hydrolytically stable under physiological conditions, making them ideal for in vivo drug delivery systems.
Hydroxamic Acid Derivatives (MMP Inhibitors)
In drug discovery, the hydroxylamine moiety is the cornerstone of hydroxamic acids, which are potent metal-chelating groups. When designing zinc metalloproteinase (MMP) inhibitors or pseudolysin inhibitors (such as ARP101 analogs used in cytomegalovirus control research), O-isopropylhydroxylamine is condensed with sulfonyl chlorides or carboxylic acids [4]. The O-isopropyl group can serve either as a permanent lipophilic structural motif that interacts with the enzyme's binding pocket, or as a transient protecting group during multi-step syntheses [3, 4].
Caption: Logical pathways for O-Isopropylhydroxylamine in bioconjugation and drug development.
Validated Protocol: Standard Oxime Ligation
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Buffer Preparation: Prepare a 100 mM sodium acetate buffer, adjusted to pH 4.5 – 5.0. Causality: This pH is critical. It is acidic enough to protonate the target carbonyl (making it more electrophilic) but not so acidic that the O-isopropylhydroxylamine becomes fully protonated and non-nucleophilic.
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Reagent Solubilization: Dissolve the aldehyde-tagged biomolecule (e.g., 1 mg/mL) in the acetate buffer.
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Reaction Initiation: Add a 10-fold molar excess of O-Isopropylhydroxylamine hydrochloride to the solution. To accelerate the reaction, add 10–100 mM of aniline as a nucleophilic catalyst.
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Incubation: Stir gently at room temperature for 2 to 12 hours. Monitor the conjugation efficiency via LC-MS or HPLC.
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Purification: Remove unreacted hydroxylamine and aniline via size-exclusion chromatography (SEC) or dialysis against a neutral buffer (e.g., PBS, pH 7.4).
Safety, Handling, and Laboratory Integrity
As a highly reactive hydrochloride salt, O-(1-methylethyl)hydroxylamine carries specific hazards (GHS07: Harmful/Irritant) [2].
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Inhalation & Contact: It causes skin irritation (H315) and serious eye irritation (H319). Always handle within a certified chemical fume hood using nitrile gloves and safety goggles.
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Moisture Sensitivity: The compound is hygroscopic. Exposure to ambient humidity will cause the crystalline solid to clump and eventually hydrolyze, ruining stoichiometric accuracy. Always backfill storage containers with Argon or Nitrogen and store at 2–8 °C.
By respecting the physicochemical boundaries of O-isopropylhydroxylamine and leveraging its unique α -effect nucleophilicity, researchers can execute highly reliable, self-validating synthetic and bioconjugation workflows.
